N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide moiety linked to a 2,4,6-trimethylphenyl group through a methylene bridge, forming a Schiff base. Schiff bases are known for their versatility in coordination chemistry, biological activities, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 2,4,6-trimethylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: Benzohydrazide and 2,4,6-trimethylbenzaldehyde.
Solvent: Ethanol.
Conditions: Reflux for several hours (typically 4-6 hours).
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
While the laboratory synthesis is straightforward, industrial production may involve optimization for scale-up, including the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions might be adjusted to ensure consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide oxides, while reduction could revert the compound to benzohydrazide and 2,4,6-trimethylbenzaldehyde.
Scientific Research Applications
N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions, which can then interact with biological targets. The Schiff base structure allows for the formation of hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3,5-trichlorophenyl)methylidene]benzohydrazide
- N’-[(E)-(2,4-dimethylphenyl)methylidene]benzohydrazide
- N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity, stability, and interaction with metal ions and biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O/c1-12-9-13(2)16(14(3)10-12)11-18-19-17(20)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,20)/b18-11+ |
InChI Key |
VQNGJHBAXCTKCH-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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